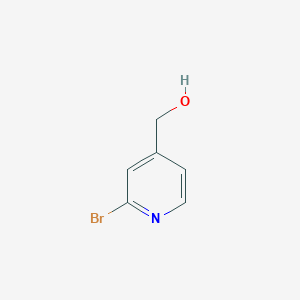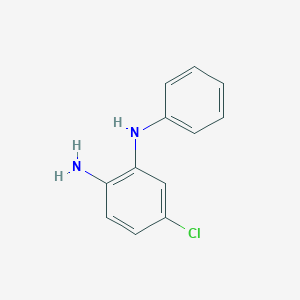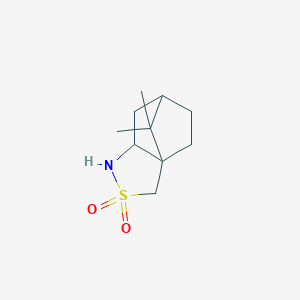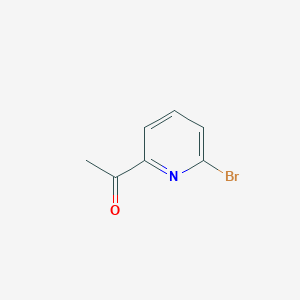
Sophoranol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sophoranol is a naturally occurring alkaloid isolated from the plant Sophora flavescens. It is known for its significant antiviral properties, particularly against hepatitis B virus (HBV) and respiratory syncytial virus (RSV). The compound has a molecular formula of C15H24N2O2 and a molecular weight of 264.36 g/mol .
Mechanism of Action
Target of Action
Sophoranol’s primary target is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . This ion channel is involved in various physiological processes, including the sensation of pain and itch .
Mode of Action
This compound interacts with the TRPA1 channel, leading to a decrease in the messenger RNA (mRNA) expression of this channel . This interaction was confirmed in vivo, showing that this compound could reduce the response induced by an agonist of the TRPA1 channel .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the TRPA1 channel . By interacting with this channel, this compound can influence the signaling pathways associated with the sensation of itch
Result of Action
The primary result of this compound’s action is its anti-pruritic (anti-itch) effects . By interacting with the TRPA1 channel, this compound can significantly reduce the sensation of itch . It has also shown potent antiviral activities against respiratory syncytial virus (RSV) and hepatitis B virus (HBV) .
Biochemical Analysis
Biochemical Properties
Sophoranol interacts with various biomolecules in biochemical reactions. It has been identified to possess antiviral activity, indicating that it likely interacts with enzymes and proteins involved in viral replication .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly in the context of viral infections. It has demonstrated potent antiviral activities against respiratory syncytial virus (RSV), suggesting that it influences cell function and potentially impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its antiviral properties. It likely exerts its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression that suppress viral replication .
Temporal Effects in Laboratory Settings
Current studies have primarily focused on its immediate antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sophoranol can be synthesized through various chemical routes, although it is most commonly extracted from the roots of Sophora flavescens. The synthetic process typically involves the following steps:
Extraction: The dried roots of Sophora flavescens are ground and subjected to solvent extraction using ethanol or methanol.
Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: Further purification is achieved through recrystallization or high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The roots of Sophora flavescens are harvested, dried, and ground. The ground material is then extracted using large volumes of ethanol. The extract is concentrated and subjected to industrial-scale chromatography to isolate and purify this compound.
Chemical Reactions Analysis
Types of Reactions
Sophoranol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Sophoranol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of alkaloid chemistry and natural product synthesis.
Biology: this compound is studied for its biological activities, including its antiviral and anti-inflammatory properties.
Medicine: Research focuses on its potential therapeutic applications, particularly in treating viral infections like HBV and RSV.
Industry: It is used in the development of antiviral drugs and other pharmaceutical products.
Comparison with Similar Compounds
Similar Compounds
Matrine: Another alkaloid from Sophora flavescens with similar antiviral properties.
Oxymatrine: A derivative of Matrine, also known for its antiviral and anti-inflammatory effects.
Sophocarpine: Another related alkaloid with potential therapeutic applications.
Uniqueness
Sophoranol is unique due to its specific molecular structure, which confers distinct antiviral activities. Its ability to inhibit both HBV and RSV makes it particularly valuable in antiviral research and drug development .
Properties
CAS No. |
3411-37-8 |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(9R)-9-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-13-6-1-5-12-11-4-2-8-16-9-3-7-15(19,14(11)16)10-17(12)13/h11-12,14,19H,1-10H2/t11?,12?,14?,15-/m1/s1 |
InChI Key |
VQYBAEAOOJBSTR-HKTMVNTCSA-N |
SMILES |
C1CC2C3CCCN4C3C(CCC4)(CN2C(=O)C1)O |
Isomeric SMILES |
C1CC2C3CCCN4C3[C@@](CCC4)(CN2C(=O)C1)O |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)(CN2C(=O)C1)O |
Synonyms |
5-Hydroxy-matridin-15-one; Sophoranol; (+)-5α-Hydroxymatrine; (+)-Sophoranol; [7aR-(7aα,13aβ,13bα,13cα)]-Dodecahydro-7a-hydroxy-1H,5H,10H-dipyrido[2,1-f:3’,2’,1’-ij][1,6]naphthyridin-10-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (+)-Sophoranol, and where is it found?
A1: (+)-Sophoranol is a quinolizidine alkaloid primarily found in the roots, rhizomes, and leaves of Sophora species, including Sophora tonkinensis [, , , , , , , , ], Sophora flavescens [, , , , ], Sophora alopecuroides [, ], and Sophora japonica [].
Q2: What is the molecular formula and weight of (+)-Sophoranol?
A2: (+)-Sophoranol has the molecular formula C15H24N2O2 and a molecular weight of 264.36 g/mol [, ].
Q3: What are some of the known biological activities of (+)-Sophoranol?
A3: Research suggests that (+)-Sophoranol may possess anti-hepatitis B virus (HBV) activity [] and moderate inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages [].
Q4: How does (+)-Sophoranol exert its anti-HBV activity?
A4: While the exact mechanism of action is still under investigation, studies have shown that (+)-Sophoranol, along with other quinolizidine alkaloids like (-)-14β-hydroxyoxymatrine and (-)-cytisine, can inhibit the secretion of HBsAg and HBeAg, key markers of HBV replication [].
Q5: What is the IC50 value of (+)-Sophoranol for inhibiting LPS-induced NO production?
A5: In studies using RAW 264.7 macrophages, (+)-Sophoranol exhibited an IC50 value of 22.14 μM for inhibiting LPS-induced NO production [].
Q6: Have there been any studies investigating the structure-activity relationship (SAR) of (+)-Sophoranol?
A6: While specific SAR studies focusing solely on (+)-Sophoranol are limited in the provided literature, research on related matrine-type alkaloids suggests that the presence and position of specific functional groups, such as hydroxyl groups and double bonds, can significantly impact their antinociceptive activity [, ]. Further research is needed to determine the specific structural features of (+)-Sophoranol responsible for its biological activities.
Q7: What analytical techniques are commonly used to identify and quantify (+)-Sophoranol?
A7: (+)-Sophoranol is commonly identified and quantified using techniques like High-Performance Capillary Electrophoresis (HPCE) [], Gas Chromatography-Mass Spectrometry (GC-MS) [, , ], Liquid Chromatography-Mass Spectrometry (LC-MS) [], and High-Performance Liquid Chromatography (HPLC) [, ].
Q8: Are there any known methods for isolating and purifying (+)-Sophoranol from plant material?
A8: Yes, High-speed counter-current chromatography (HSCCC) has been successfully used to isolate and purify (+)-Sophoranol from Sophora alopecuroides L. with high purity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)












